molecular formula C12H7BrClN3O B3829806 2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium

2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium

Cat. No.: B3829806
M. Wt: 324.56 g/mol
InChI Key: ZHHDPBPMHUGJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional substituents including a bromophenyl group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Industrial production methods may involve scaling up this reaction and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its biological effects. The exact molecular interactions and binding sites are subjects of ongoing research.

Comparison with Similar Compounds

2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-16(11)17(12)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHDPBPMHUGJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[N+](N3C=C(C=CC3=N2)Cl)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Reactant of Route 6
2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.